
Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C8H13Cl3O2. It is an ester derived from butyric acid and 2,2,2-trichloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester typically involves the esterification of butyric acid with 2,2,2-trichloroethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Butyric acid+2,2,2-trichloroethanol→Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester+Water
Industrial Production Methods: In industrial settings, the production of this ester may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and 2,2,2-trichloroethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as amines or alcohols, catalysts like pyridine.
Major Products Formed:
Hydrolysis: Butyric acid and 2,2,2-trichloroethanol.
Reduction: 2-ethylbutanol and 2,2,2-trichloroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Chemistry:
- Used as a reagent in organic synthesis for the protection of hydroxyl and amino groups.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in biochemical research to study enzyme-catalyzed reactions involving esters.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable esters with various drugs.
Industry:
- Applied in the production of fragrances and flavors due to its ester functionality.
- Used as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester involves its hydrolysis to release butyric acid and 2,2,2-trichloroethanol. The butyric acid can then participate in various biochemical pathways, while 2,2,2-trichloroethanol can act as a solvent or reactant in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Butyric acid, 2-ethyl-, ethyl ester: Similar ester but with ethyl group instead of 2,2,2-trichloroethyl group.
Butyric acid, 2-methyl-, ethyl ester: Another ester with a methyl group on the butyric acid and an ethyl ester group.
Uniqueness: Butyric acid, 2-ethyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming stable intermediates in chemical reactions.
This comprehensive overview highlights the significance of this compound in various fields and its unique chemical properties
Eigenschaften
CAS-Nummer |
4189-10-0 |
|---|---|
Molekularformel |
C8H13Cl3O2 |
Molekulargewicht |
247.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 2-ethylbutanoate |
InChI |
InChI=1S/C8H13Cl3O2/c1-3-6(4-2)7(12)13-5-8(9,10)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
AFGFYWOVFUGCLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-bromophenyl)[3-(diethylamino)-5,5-dioxido[1,2,4]triazolo[4,3-b][1,2]benzothiazol-2(3H)-yl]methanone](/img/structure/B14163870.png)
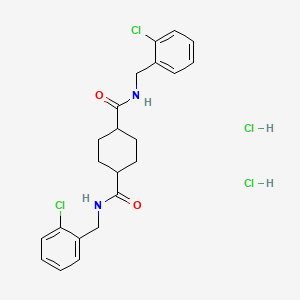
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
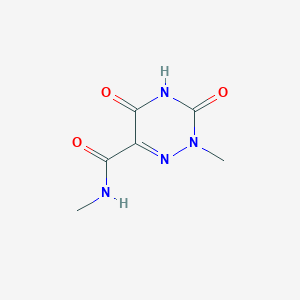
![1,3-dimethylspiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B14163887.png)
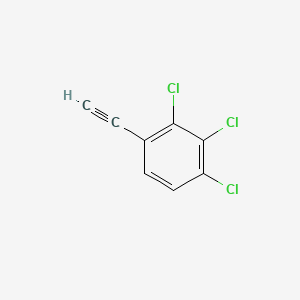
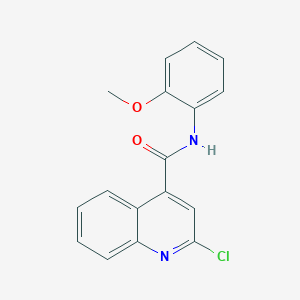
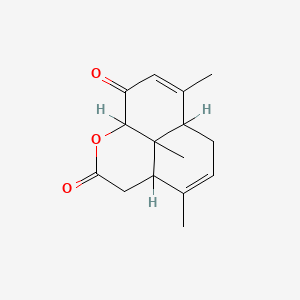
![2-Phenyl-1-[4-(9-phenyl-9H-fluoren-9-YL)phenyl]-1H-indole](/img/structure/B14163896.png)
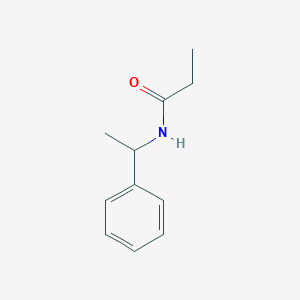

![7-methoxy-3-(2-morpholin-4-ylethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14163917.png)
![4-Methoxy-3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B14163921.png)
![2-[(2,3-Dibromo-4-methylphenoxy)methyl]oxirane](/img/structure/B14163929.png)
